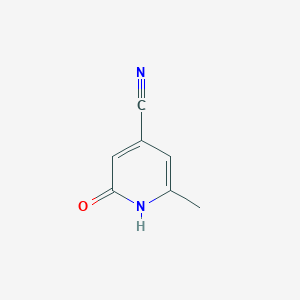
1-Nitrosopiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopiperidin-3-amine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as C5H11N3O and has a molecular weight of 129.2 g/mol . This compound is primarily used in the pharmaceutical industry for analytical method development, method validation, and quality control applications .
Preparation Methods
1-Nitrosopiperidin-3-amine can be synthesized through various synthetic routes. One common method involves the nitrosation of piperidin-3-amine using nitrosating agents such as sodium nitrite in acidic conditions . The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield. Industrial production methods often involve large-scale nitrosation processes with stringent safety measures due to the compound’s toxicity .
Chemical Reactions Analysis
1-Nitrosopiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitroso derivatives.
Reduction: Reduction reactions can convert this compound into corresponding amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include sodium nitrite for nitrosation, hydrogen gas for reduction, and various acids or bases for substitution reactions. Major products formed from these reactions include different nitroso derivatives and amines .
Scientific Research Applications
1-Nitrosopiperidin-3-amine has several scientific research applications:
Chemistry: It is used for analytical method development and validation in the pharmaceutical industry.
Biology: The compound is studied for its potential carcinogenic effects and its interactions with biological molecules.
Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.
Industry: It is used in the quality control processes for the production of nitrosamines.
Mechanism of Action
The mechanism of action of 1-Nitrosopiperidin-3-amine involves its interaction with biological molecules, leading to potential carcinogenic effects. The compound can form DNA adducts, which may result in mutations and cancer development. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular processes related to DNA repair and replication .
Comparison with Similar Compounds
1-Nitrosopiperidin-3-amine can be compared with other similar nitrosamine compounds, such as:
N-Nitroso-3-aminopiperidine: Similar in structure but with different reactivity and applications.
This compound hydrochloride: A hydrochloride salt form with distinct properties and uses.
The uniqueness of this compound lies in its specific applications in analytical method development and its potential carcinogenic effects, which make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-nitrosopiperidin-3-amine |
InChI |
InChI=1S/C5H11N3O/c6-5-2-1-3-8(4-5)7-9/h5H,1-4,6H2 |
InChI Key |
FWPGOXSUFXSZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)

![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)

